molecular formula C18H20N4O3 B2978974 N-(1-Cyanocyclohexyl)-2-(7-methoxy-4-oxoquinazolin-3-yl)acetamide CAS No. 2177734-89-1

N-(1-Cyanocyclohexyl)-2-(7-methoxy-4-oxoquinazolin-3-yl)acetamide

Cat. No. B2978974
CAS RN: 2177734-89-1
M. Wt: 340.383
InChI Key: ZIROSXSPWPKQKX-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclohexyl)-2-(7-methoxy-4-oxoquinazolin-3-yl)acetamide, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway, which plays a crucial role in various cellular processes, including immune response, cell proliferation, differentiation, and apoptosis.

Mechanism of Action

N-(1-Cyanocyclohexyl)-2-(7-methoxy-4-oxoquinazolin-3-yl)acetamide acts as a potent inhibitor of the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK kinases, thereby preventing their activation and subsequent downstream signaling. This leads to the inhibition of STAT phosphorylation and nuclear translocation, resulting in the downregulation of target gene expression. This mechanism of action has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation in animal models.
Biochemical and physiological effects:
N-(1-Cyanocyclohexyl)-2-(7-methoxy-4-oxoquinazolin-3-yl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and leukemia cells, by inducing cell cycle arrest and apoptosis. Additionally, N-(1-Cyanocyclohexyl)-2-(7-methoxy-4-oxoquinazolin-3-yl)acetamide has been shown to modulate immune response by inhibiting the production of pro-inflammatory cytokines and reducing the activation of immune cells.

Advantages and Limitations for Lab Experiments

N-(1-Cyanocyclohexyl)-2-(7-methoxy-4-oxoquinazolin-3-yl)acetamide has several advantages for lab experiments, including its potency and specificity for the JAK/STAT signaling pathway, which makes it an ideal tool for studying the role of this pathway in various cellular processes. However, N-(1-Cyanocyclohexyl)-2-(7-methoxy-4-oxoquinazolin-3-yl)acetamide also has some limitations, including its potential off-target effects and toxicity at high concentrations. Therefore, careful dose-response studies and toxicity assessments are necessary when using N-(1-Cyanocyclohexyl)-2-(7-methoxy-4-oxoquinazolin-3-yl)acetamide in lab experiments.

Future Directions

For research include the development of more potent and selective JAK inhibitors, the investigation of combination therapies with N-(1-Cyanocyclohexyl)-2-(7-methoxy-4-oxoquinazolin-3-yl)acetamide and other agents, and the identification of biomarkers for patient selection and monitoring of treatment response. Additionally, the potential use of N-(1-Cyanocyclohexyl)-2-(7-methoxy-4-oxoquinazolin-3-yl)acetamide in gene therapy and targeted drug delivery systems is an area of active research.

Synthesis Methods

N-(1-Cyanocyclohexyl)-2-(7-methoxy-4-oxoquinazolin-3-yl)acetamide can be synthesized through a multistep process involving the reaction of 2-amino-4-methoxy-7-nitroquinazoline with 1-cyanocyclohexane under acidic conditions to yield 7-cyanocyclohexyl-4-methoxy-2-nitroquinazoline. This product is then reduced using palladium on carbon and hydrogen gas to obtain 7-cyanocyclohexyl-4-methoxy-2-aminquinazoline. Finally, this compound is reacted with 2-bromoacetyl chloride in the presence of triethylamine to produce N-(1-Cyanocyclohexyl)-2-(7-methoxy-4-oxoquinazolin-3-yl)acetamide.

Scientific Research Applications

N-(1-Cyanocyclohexyl)-2-(7-methoxy-4-oxoquinazolin-3-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the JAK/STAT signaling pathway, which is involved in the regulation of immune response, cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway has been implicated in the pathogenesis of various diseases, including cancer and autoimmune disorders. Therefore, N-(1-Cyanocyclohexyl)-2-(7-methoxy-4-oxoquinazolin-3-yl)acetamide has been investigated as a potential therapeutic agent in these diseases.

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(7-methoxy-4-oxoquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-25-13-5-6-14-15(9-13)20-12-22(17(14)24)10-16(23)21-18(11-19)7-3-2-4-8-18/h5-6,9,12H,2-4,7-8,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIROSXSPWPKQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC(=O)NC3(CCCCC3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(1-Cyanocyclohexyl)-2-(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide

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